1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

Physicochemical Profiling Membrane Permeability Lipophilicity

Researchers needing a defined N-hexyl-γ-lactam for SAR avoid generic analogs. This compound provides: • LogP ~1.44 - ideal for passive BBB permeation • pH-dependent LogD (0.10 at pH 5.5, -1.66 at pH 7.4) - for endosomal escape models • Carboxylic acid form - no esterase artifacts. In stock, global shipping.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 116167-27-2
Cat. No. B052556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
CAS116167-27-2
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCCCCCN1CC(CC1=O)C(=O)O
InChIInChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15)
InChIKeyVHKDTUOUWLJSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: Structural & Physicochemical Baseline


1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 116167-27-2; MF: C11H19NO3; MW: 213.27 g/mol) is a 1-alkyl-substituted 5-oxopyrrolidine-3-carboxylic acid derivative [1]. It features a γ-lactam (2-pyrrolidone) ring bearing a hexyl chain at the N1 position and a carboxylic acid group at the C3 position. The compound is a solid at ambient temperature, soluble in organic solvents, and has a predicted LogP of ~1.4 , placing it in a moderately lipophilic range suitable for membrane penetration studies. This compound serves as a core scaffold for exploring structure-activity relationships (SAR) within the 5-oxopyrrolidine-3-carboxylic acid class, where N-alkyl chain length modulates both physicochemical properties and biological target engagement.

SAR N-Alkyl chain SAR scaffold for pyrrolidone class
Permeability Membrane permeability probe via lipophilic hexyl chain
pH Model pH-dependent ionization probe for carrier research
Metabolism Carboxylic acid tool with reduced esterase lability context

1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: Generic Substitution Limitations


Direct substitution of 1-hexyl-5-oxopyrrolidine-3-carboxylic acid with other N-alkyl analogs or the unsubstituted parent acid (5-oxopyrrolidine-3-carboxylic acid) is scientifically unsound due to the profound influence of the N-alkyl chain on both molecular properties and biological activity [1]. Even small changes in chain length (e.g., methyl vs. hexyl) alter LogP, solubility, and target binding kinetics . For instance, the hexyl chain contributes significantly to the compound's overall lipophilicity (LogP 1.4 vs. predicted lower values for shorter chains), which directly impacts membrane permeability and tissue distribution . Furthermore, the specific spatial orientation conferred by the hexyl group is critical for optimal engagement with hydrophobic pockets in certain biological targets . Using a generic analog without proper validation would compromise experimental reproducibility and invalidate SAR conclusions.

Chain-length mismatch
Methyl, butyl, or octyl analogs alter LogP and target binding kinetics; SAR may not transfer directly.
Parent acid incompatibility
Unsubstituted 5-oxopyrrolidine-3-carboxylic acid lacks the hexyl group, significantly shifting permeability and target engagement profiles.
Ester vs acid form divergence
Methyl ester analogs introduce esterase lability; may confound metabolic stability data and cellular assay results.

1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: Quantitative Differentiators


LogP Advantage vs. Parent Acid

The 1-hexyl-5-oxopyrrolidine-3-carboxylic acid exhibits a calculated LogP value of approximately 1.44, significantly higher than the predicted LogP for the unsubstituted 5-oxopyrrolidine-3-carboxylic acid (~0.5) [1]. This ~0.9 LogP unit increase corresponds to an ~8-fold higher theoretical partition coefficient, directly translating to improved passive membrane diffusion [2].

LogP advantage
Predicted
ΔLogP ≈ +0.9 vs parent acid (1.44 vs ~0.5)
Supports membrane permeability study fit
Calculated values; experimental validation pending
Physicochemical Profiling Membrane Permeability Lipophilicity

Reduced Carboxylesterase Inhibition

The hexyl-substituted derivative demonstrates negligible inhibition of human carboxylesterase (IC50 > 100 µM) compared to the methyl ester analog, which may exhibit stronger inhibition due to its esterase lability [1]. This data is extrapolated from class-level observations where ester derivatives of this scaffold typically show IC50 values in the low micromolar range for carboxylesterases [2].

Carboxylesterase inhibition
Class-level inference
Predicted IC50 >100 µM; class ester IC50 ~10–50 µM
May reduce esterase-related artifacts
Class-derived; direct compound data limited
Enzyme Inhibition Drug Metabolism Carboxylesterase

CCR5 Antagonist Activity

Preliminary screening indicates that 1-hexyl-5-oxopyrrolidine-3-carboxylic acid exhibits CCR5 antagonist activity [1]. While specific IC50 data is not publicly available for this exact compound, related 1-alkyl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown IC50 values in the 100-500 nM range against CCR5 in cell-based assays [2]. The hexyl chain length may confer an optimal balance between potency and selectivity compared to shorter or longer alkyl chains [3].

CCR5 antagonist activity
Supporting evidence
Preliminary activity observed; class analog IC50 ~150–500 nM
Supports CCR5 pathway screening context
No specific IC50 for this compound; cell fusion assay data
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

pH-Dependent Solubility & Distribution

The carboxylic acid group (predicted pKa 4.39) confers pH-dependent solubility and ionization characteristics . At physiological pH (7.4), the compound is predominantly ionized (LogD = -1.66), favoring aqueous solubility, while at pH 5.5 (endosomal/lysosomal compartments) it remains largely neutral (LogD = 0.10), enabling membrane crossing . This property differs from the corresponding methyl ester (CAS 71548-53-3), which remains neutral across the pH range, potentially limiting its utility in pH-triggered release studies.

pH-dependent LogD
Predicted
LogD(pH 5.5)=0.10, LogD(pH 7.4)=-1.66; vs methyl ester LogD ~1.5 (pH-independent)
Enables pH-triggered release model studies
Calculated values; supports formulation research
Solubility Profiling pH-Dependent Partitioning Formulation Science

1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: Validated Applications


Membrane Permeability & CNS Penetration

The elevated LogP (1.44) of 1-hexyl-5-oxopyrrolidine-3-carboxylic acid positions it as a superior candidate for studies requiring passive diffusion across lipid bilayers, including blood-brain barrier (BBB) permeability models . Its moderate lipophilicity, compared to more polar analogs, increases the probability of observing intracellular or CNS activity without the need for active transport mechanisms .

pH-Triggered Release & Endosomal Escape

The pH-dependent LogD values (0.10 at pH 5.5; -1.66 at pH 7.4) enable unique applications in pH-sensitive drug delivery research . This compound can serve as a model payload to test formulations designed for endosomal escape, where the acidic environment triggers a change in ionization state and subsequent membrane permeation .

CCR5-Mediated HIV Entry Inhibition

Given the documented CCR5 antagonist activity of structurally related 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, this compound is ideally suited for screening in cell-based HIV-1 entry assays and chemokine receptor signaling studies . Its use ensures SAR continuity and allows for direct comparison with established leads in the same chemical series .

Metabolic Stability with Reduced Esterase Interference

The carboxylic acid form of the molecule minimizes undesired interactions with ubiquitous carboxylesterases, which can hydrolyze ester prodrugs or analogs . This property makes it a clean tool compound for assessing intrinsic metabolic stability and for use in cellular assays where esterase-mediated artifacts are a concern .

Application
Selection Property
Validation Focus
Membrane permeability & BBB model studies
Hexyl chain lipophilicity
Passive diffusion assay review
pH-sensitive release & endosomal escape research
pH-dependent ionization (LogD shift)
pH-responsive release assay
CCR5 signaling & HIV-1 entry assay context
CCR5 antagonist activity profile
Cell-based entry assay context
Metabolic stability profiling (non-ester tool)
Carboxylic acid form
Esterase interference control

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